5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione

Photochemistry Heterocyclic synthesis Triazolothiazine

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a critical heterocyclic building block for medicinal chemistry. Unlike generic triazole-3-thiones, its 5-benzyl substituent enables unique photocyclization to triazolothiazines and triazolodibenzazepines—pathways inaccessible to phenyl or methyl analogs. This N-unsubstituted core serves as an optimal scaffold for SAR-driven lead optimization, with demonstrated α-glucosidase inhibition (IC50 36.11 μg/mL for the 4-amino derivative) and validated antiproliferative profiles in NCI 60-cell line screening for its S-benzyl derivatives. Its simpler structure maximizes synthetic flexibility for antidiabetic and oncology programs. Procure now to accelerate scaffold-hopping and toxicology benchmarking with a validated starting point.

Molecular Formula C9H9N3S
Molecular Weight 191.26g/mol
CAS No. 28384-40-9
Cat. No. B385929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
CAS28384-40-9
Molecular FormulaC9H9N3S
Molecular Weight191.26g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=S)NN2
InChIInChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)
InChIKeyMAGFPLALYSZUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione CAS 28384-40-9: Key Properties and Compound Class Context for Research Procurement


5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (CAS 28384-40-9, C9H9N3S, MW 191.26 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class, characterized by a benzyl substituent at the 5-position and a thione group at the 3-position [1]. The compound exhibits a melting point of 220–222 °C, calculated logP of approximately 1.47, and two hydrogen bond donors and one acceptor [2]. The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives widely explored for antimicrobial, anticancer, and enzyme inhibitory activities [1]. This compound serves as both a biologically active entity in its own right and a versatile synthetic intermediate for constructing more complex heterocyclic systems, including Schiff bases, Mannich bases, and S-alkylated derivatives [1][3].

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: Why In-Class 1,2,4-Triazole-3-thiones Cannot Be Interchanged Without Loss of Activity


Within the 1,2,4-triazole-3-thione class, minor structural variations at the 5-position—such as substituting benzyl with phenyl, methyl, or heteroaryl groups—produce substantial and quantifiable differences in both biological activity profiles and synthetic reactivity [1][2]. The benzyl group in 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione confers distinct lipophilicity (calculated logP ~1.47) compared to the 5-phenyl analog, altering membrane permeability and target engagement [3]. Critically, the benzyl substituent enables unique photocyclization pathways to triazolothiazines and triazolodibenzazepines that are not accessible to phenyl or methyl analogs, directly impacting synthetic utility . Furthermore, the N-unsubstituted 1,2-dihydro-3H-1,2,4-triazole-3-thione core is essential for specific enzyme inhibition profiles; N-alkylation or S-alkylation fundamentally alters both potency and selectivity across antioxidant, cytotoxic, and α-glucosidase inhibition assays [1][2]. These differences underscore why generic substitution with a "similar" triazole-3-thione is scientifically unjustified without revalidation of the specific application context.

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: Quantified Differentiation Against In-Class Comparators for Evidence-Based Selection


5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione vs. 5-Phenyl Analog: Differential Photocyclization Reactivity Enables Unique Heterocyclic Scaffold Access

The benzyl substituent in 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione enables a photocyclization pathway that is not available to the 5-phenyl analog. Under irradiation at 254 nm in benzene with triethylamine, the 5-benzyl derivative undergoes intramolecular cyclization to yield the corresponding triazolothiazine and triazolodibenzazepine products, whereas the o-chlorophenyl substituted analog under identical basic acetonitrile conditions produces a different product, triazolodibenzdiazepine . This differential photoreactivity is attributed to the conformational flexibility and electronic properties of the benzyl group relative to directly attached aryl substituents .

Photochemistry Heterocyclic synthesis Triazolothiazine

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione Core: Quantified α-Glucosidase Inhibitory Activity Against Reference Inhibitor and Within-Class Derivatives

The 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione (compound 3), derived directly from 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, exhibits significant α-glucosidase inhibitory activity. In a comparative series, compound 3 showed notable percent inhibition (66.78%) with an IC50 value of 36.11 μg/mL, while the related benzylideneamino derivative 5e showed 55.15% inhibition with an IC50 of 60.33 μg/mL [1]. This places the 5-benzyl core derivative among the more potent α-glucosidase inhibitors within this structurally related series, with a clear quantitative advantage over the 5e derivative (approximately 1.7-fold lower IC50) [1].

α-Glucosidase inhibition Antidiabetic Enzyme assay

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione Derived 4-Amino Derivative: Quantified DPPH Radical Scavenging Activity Relative to Structural Analogs

The 4-amino-5-benzyl derivative (compound 3) derived from 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione exhibits intermediate antioxidant activity within a series of structurally related triazole-3-thiones. In DPPH free radical scavenging assays, compound 3 displayed an IC50 value of 94.87 μg/mL, ranking third among eight tested derivatives, with the most potent derivative 5g achieving an IC50 of 61.22 μg/mL and the least potent derivative 5f showing minimal activity [1]. The decreasing order of DPPH scavenging ability was: 5g > 5e > 3 > 5d > 5b > 5c > 5a > 5f [1].

Antioxidant DPPH assay Free radical scavenging

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione Derived 4-Amino Derivative: Quantified Cytotoxicity in Brine Shrimp Lethality Assay Relative to In-Class Analogs

The 4-amino-5-benzyl derivative (compound 3) exhibits significant cytotoxic activity in the brine shrimp lethality assay. At a concentration of 200 μg/mL, compound 3 showed notable percent mortality, ranking third among eight tested derivatives with an LC50 value of 32.94 μg/mL [1]. The most cytotoxic derivative was 5b with an LC50 of 25.88 μg/mL, followed by derivative 3 and derivative 5f with an LC50 of 34.87 μg/mL [1]. The decreasing order of percent mortality was: 5b > 5f > 3 > 5a > 5g > 5d > 5e > 5c [1].

Cytotoxicity Brine shrimp lethality Toxicity screening

S-Benzyl Derivative of 1,2,4-Triazole-3-thione: Differential Antiproliferative Activity Against Leukemia Cell Lines Relative to N-Mannich Base Analogs

The S-benzyl derivative (compound 6), synthesized directly from a 1,2,4-triazole-3-thione precursor, exhibited promising and selective antiproliferative activity in the National Cancer Institute (NCI) in vitro disease-oriented antitumor screening. At a single dose of 10 μM, compound 6 demonstrated activity against leukemia cell lines CCRF-CEM, RPMI-8226, and SR, as well as non-small cell lung cancer HOP-92, melanoma UACC-62, and renal cancer UO-31 cell lines [1]. This activity profile contrasts with several N-Mannich base derivatives (5b, 5c, 5e) and non-benzylated derivatives (4b, 4c) that were also subjected to the NCI screening but did not show the same breadth of cell line sensitivity [1].

Antiproliferative Leukemia NCI screening

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione Core: Protein Kinase Inhibitory Activity Against Within-Class Derivatives

The 4-amino-5-benzyl derivative (compound 3) exhibits moderate protein kinase inhibitory activity relative to other derivatives in the same series. In protein kinase inhibitory assays, compound 3 demonstrated an MIC value of 50 μg/disc, equivalent to the most potent derivatives 5g and 5e which also showed MIC values of 50 μg/disc [1]. This indicates that the 5-benzyl core derivative 3 achieves the same maximum inhibitory concentration threshold as the best-performing compounds in this assay system, despite lacking the additional benzylideneamino structural elaboration present in 5e and 5g [1].

Protein kinase inhibition Signal transduction Anticancer

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: Evidence-Driven Research and Industrial Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Lead Optimization: Antidiabetic α-Glucosidase Inhibitor Development

Based on the demonstrated α-glucosidase inhibitory activity of the 4-amino-5-benzyl derivative (compound 3) with an IC50 of 36.11 μg/mL, which is 1.7-fold more potent than the structurally more complex derivative 5e (IC50 = 60.33 μg/mL) [1], 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is an optimal starting scaffold for antidiabetic lead optimization. The compound's simpler core structure provides a synthetically tractable platform for systematic SAR exploration aimed at improving potency toward the low micromolar or nanomolar range while maintaining favorable physicochemical properties (calculated logP ~1.47 [2]). Procurement of this compound is indicated for research groups seeking a validated, minimally elaborated triazole-3-thione core with established α-glucosidase inhibitory activity rather than a pre-optimized derivative that may limit SAR flexibility.

Oncology Drug Discovery: S-Benzyl Functionalization for Antiproliferative Screening Cascades

The S-benzyl derivative 6 demonstrated a distinct antiproliferative profile in the NCI 60-cell line panel, with activity against leukemia (CCRF-CEM, RPMI-8226, SR), non-small cell lung cancer (HOP-92), melanoma (UACC-62), and renal cancer (UO-31) cell lines at 10 μM, a profile not observed for N-Mannich base or non-benzylated analogs tested in parallel [3]. 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is therefore a critical precursor for generating S-benzyl-functionalized triazole-3-thiones with validated anticancer screening potential. Procurement of this compound is justified for oncology-focused medicinal chemistry programs that require a building block with an established, favorable antiproliferative fingerprint in the NCI screening system, thereby reducing the risk of investing synthetic resources in inactive chemotypes.

Synthetic Methodology Development: Photochemical Access to Triazolothiazine and Triazolodibenzazepine Scaffolds

The unique photocyclization behavior of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione—which upon 254 nm irradiation in benzene with triethylamine yields triazolothiazine and triazolodibenzazepine products not accessible from 5-aryl analogs —makes this compound an essential substrate for synthetic methodology development and heterocyclic scaffold diversification. Research groups engaged in photochemical synthesis, medicinal chemistry scaffold hopping, or the construction of medium-ring nitrogen–sulfur heterocycles should prioritize this compound over 5-phenyl or 5-methyl analogs that lack this photocyclization capacity. The benzyl substituent is not merely a lipophilic modifier but a functional handle that enables access to privileged heterocyclic chemotypes of pharmacological interest.

Toxicology and Cytotoxicity Profiling: Reference Compound for Triazole-3-thione Safety Assessment

The 4-amino-5-benzyl derivative (compound 3) exhibits a well-characterized cytotoxicity profile across multiple assay systems: brine shrimp lethality LC50 of 32.94 μg/mL (ranking 3rd of 8 derivatives) and protein kinase inhibition MIC of 50 μg/disc (equivalent to the most potent derivatives) [1]. This intermediate, reproducible cytotoxicity makes 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione and its 4-amino derivative valuable reference standards for toxicology screening cascades in triazole-3-thione drug discovery programs. Procurement of this compound is indicated for ADME-Tox laboratories and safety pharmacology groups requiring a well-documented, moderately cytotoxic triazole-3-thione reference material to benchmark new derivatives and establish structure–toxicity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.